8-Chloro-3,4-dihydro-2H,6H-1,5-benzoxathiocin-3-ol
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Overview
Description
8-Chloro-3,4-dihydro-2H,6H-1,5-benzoxathiocin-3-ol is a heterocyclic compound with the molecular formula C10H11ClOS. It is characterized by the presence of a chlorine atom at the 8th position and a hydroxyl group at the 3rd position on the benzoxathiocin ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-3,4-dihydro-2H,6H-1,5-benzoxathiocin-3-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chlorophenol with 1,3-propanedithiol in the presence of a base, followed by cyclization using a suitable oxidizing agent . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
8-Chloro-3,4-dihydro-2H,6H-1,5-benzoxathiocin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl group to a hydrogen atom.
Substitution: The chlorine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
8-Chloro-3,4-dihydro-2H,6H-1,5-benzoxathiocin-3-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 8-Chloro-3,4-dihydro-2H,6H-1,5-benzoxathiocin-3-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
- 8-Chloro-2,3,4,6-tetrahydro-1,5-benzoxathiocine
- 8-Chloro-2,3,4,6-tetrahydro-1,5-benzoxathiocin
- 8-Chlor-2,3,4,6-tetrahydro-1,5-benzoxathiocin
Uniqueness
8-Chloro-3,4-dihydro-2H,6H-1,5-benzoxathiocin-3-ol is unique due to its specific substitution pattern and the presence of both chlorine and hydroxyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
5424-91-9 |
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Molecular Formula |
C10H11ClO2S |
Molecular Weight |
230.71 g/mol |
IUPAC Name |
8-chloro-2,3,4,6-tetrahydro-1,5-benzoxathiocin-3-ol |
InChI |
InChI=1S/C10H11ClO2S/c11-8-1-2-10-7(3-8)5-14-6-9(12)4-13-10/h1-3,9,12H,4-6H2 |
InChI Key |
OSXWSMBKKVLICS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CSCC2=C(O1)C=CC(=C2)Cl)O |
Origin of Product |
United States |
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